molecular formula C15H22BrN3O2 B13908255 tert-Butyl 4-(5-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate

tert-Butyl 4-(5-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B13908255
M. Wt: 356.26 g/mol
InChI Key: LXWLEULSPPPTKI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a piperazine ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the piperazine ring.

    Addition of the tert-Butyl Group: The tert-butyl group is added through a reaction with tert-butyl chloroformate in the presence of a base, such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyridine moiety.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products:

  • Substituted derivatives of the original compound.
  • Oxidized or reduced forms of the compound.
  • Carboxylic acid derivative from hydrolysis.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
  • Used in drug discovery and development programs.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may play a crucial role in binding to the target site, while the piperazine ring can modulate the compound’s overall activity. The tert-butyl group may influence the compound’s solubility and stability, enhancing its pharmacokinetic properties.

Comparison with Similar Compounds

    tert-Butyl 4-(5-bromopyridin-2-yl)-3,4,6-d3-piperazine-1-carboxylate: A deuterated analog with similar chemical properties but different isotopic composition.

    tert-Butyl 4-(5-bromopyridin-2-yl)-piperidine-1-carboxylate: A structurally related compound with a piperidine ring instead of a piperazine ring.

Uniqueness:

  • The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.
  • The bromopyridine moiety allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives.
  • The piperazine ring offers unique pharmacological properties, making the compound a valuable scaffold in drug discovery.

Properties

Molecular Formula

C15H22BrN3O2

Molecular Weight

356.26 g/mol

IUPAC Name

tert-butyl 4-(5-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C15H22BrN3O2/c1-11-10-18(14(20)21-15(2,3)4)7-8-19(11)13-6-5-12(16)9-17-13/h5-6,9,11H,7-8,10H2,1-4H3

InChI Key

LXWLEULSPPPTKI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=NC=C(C=C2)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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